4-(4-Tert-butylphenyl)cyclohexan-1-amine
CAS No.: 1369011-12-0
Cat. No.: VC8235977
Molecular Formula: C16H25N
Molecular Weight: 231.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369011-12-0 |
|---|---|
| Molecular Formula | C16H25N |
| Molecular Weight | 231.38 g/mol |
| IUPAC Name | 4-(4-tert-butylphenyl)cyclohexan-1-amine |
| Standard InChI | InChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3 |
| Standard InChI Key | MPKXFAVHGNUKNK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-(4-Tert-butylphenyl)cyclohexan-1-amine features a cyclohexane ring substituted at the 1-position with an amino group (-NH₂) and at the 4-position with a 4-tert-butylphenyl moiety. The tert-butyl group [(CH₃)₃C-] introduces significant steric hindrance, influencing the compound’s conformational dynamics and reactivity. The IUPAC name, 4-(4-tert-butylphenyl)cyclohexan-1-amine, reflects this substitution pattern, while its SMILES notation (CC(C)(C)C₁=CC=C(C=C₁)C₂CCC(CC₂)N) provides a precise topological representation.
Table 1: Key Identifiers of 4-(4-Tert-butylphenyl)cyclohexan-1-amine
| Property | Value |
|---|---|
| CAS Number | 1369011-12-0 |
| Molecular Formula | C₁₆H₂₅N |
| Molecular Weight | 231.38 g/mol |
| IUPAC Name | 4-(4-tert-butylphenyl)cyclohexan-1-amine |
| SMILES | CC(C)(C)C₁=CC=C(C=C₁)C₂CCC(CC₂)N |
| InChI Key | MPKXFAVHGNUKNK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
The primary synthesis route involves three stages:
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Friedel-Crafts Alkylation: 4-Tert-butylbenzene reacts with cyclohexanone in the presence of AlCl₃ to form 4-(4-tert-butylphenyl)cyclohexanone.
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Reductive Amination: The ketone intermediate undergoes reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) with ammonium acetate to yield the amine.
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Purification: Column chromatography or recrystallization isolates the product, typically achieving >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | AlCl₃, DCM, 0–5°C, 12h | 65–70 |
| Reductive Amination | NaBH₄, MeOH, RT, 6h | 75–80 |
| Purification | Silica gel chromatography | 97 |
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigid scaffold and amine functionality make it a precursor for neurologically active agents. For example, it has been explored in the synthesis of sigma receptor ligands, which modulate neurotransmitter systems.
Catalysis
Its steric bulk enables use as a chiral ligand in asymmetric hydrogenation. When complexed with transition metals like rhodium, it facilitates enantioselective reductions of α,β-unsaturated ketones.
Material Science
Incorporated into liquid crystals, the tert-butylphenyl group enhances thermal stability while the cyclohexane ring improves mesophase behavior, relevant for display technologies .
Comparative Analysis with Structural Analogues
4-(tert-Butyl)cyclohexan-1-amine (CAS 5400-88-4)
Omitting the phenyl group reduces molecular weight (155.28 g/mol) and hydrophobicity, altering solubility and reactivity . This analogue is less sterically hindered, making it preferable for straightforward amination reactions.
rel-(1r,4r)-4-tert-butylcyclohexan-1-amine (CAS 2163-34-0)
The cis configuration of substituents in this diastereomer impacts chiral recognition properties, highlighting the target compound’s versatility in stereoselective synthesis .
Future Directions and Research Gaps
Despite its utility, gaps persist in:
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Toxicological Data: Long-term exposure effects remain unstudied.
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Scalable Synthesis: Current methods suffer from moderate yields; flow chemistry approaches could optimize production.
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Advanced Applications: Potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs) is unexplored.
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